molecular formula C17H17NO4 B13505077 Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 178888-27-2

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate

Cat. No.: B13505077
CAS No.: 178888-27-2
M. Wt: 299.32 g/mol
InChI Key: ROIOHSFDBXCVGX-UHFFFAOYSA-N
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Description

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of benzyl [2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate.

    Substitution: Formation of various substituted benzyl carbamates.

Scientific Research Applications

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and easily removable protective groups.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves the formation of a stable carbamate linkage that protects functional groups from reacting under certain conditions. The benzyl group can be removed through hydrogenolysis, while the carbamate group can be cleaved under acidic or basic conditions. This selective protection and deprotection mechanism allows for precise control over chemical reactions in multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 4-Methoxybenzyl carbamate
  • Phenyl carbamate

Comparison

Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is unique due to the presence of both a benzyl group and a methoxyphenyl group, which provide additional stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance between stability and ease of removal, making it a preferred choice in many organic synthesis protocols.

Properties

CAS No.

178888-27-2

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

benzyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C17H17NO4/c1-21-15-9-7-14(8-10-15)16(19)11-18-17(20)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

ROIOHSFDBXCVGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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